molecular formula C12H19N3 B7571634 N-(1-ethylpiperidin-4-yl)pyridin-2-amine

N-(1-ethylpiperidin-4-yl)pyridin-2-amine

Cat. No. B7571634
M. Wt: 205.30 g/mol
InChI Key: KUHCQRMXCJSLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpiperidin-4-yl)pyridin-2-amine, also known as NEPA, is a novel chemical compound that has gained significant attention in the field of scientific research. NEPA is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit potent biological activity.

Mechanism of Action

The exact mechanism of action of N-(1-ethylpiperidin-4-yl)pyridin-2-amine is not fully understood. However, it has been suggested that N-(1-ethylpiperidin-4-yl)pyridin-2-amine exerts its biological activity by interacting with various cellular targets. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms. Additionally, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been found to modulate the immune response, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

N-(1-ethylpiperidin-4-yl)pyridin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been found to exhibit potent biological activity at low concentrations, which makes it a cost-effective option for lab experiments. However, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has certain limitations for lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has not yet been extensively studied for its toxicity and safety profile, which may pose a risk for researchers working with the compound.

Future Directions

There are several future directions for the research on N-(1-ethylpiperidin-4-yl)pyridin-2-amine. One potential area of research is the development of N-(1-ethylpiperidin-4-yl)pyridin-2-amine-based therapeutics for the treatment of cancer and viral infections. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been found to exhibit potent anti-inflammatory activity, which may have implications for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the exact mechanism of action of N-(1-ethylpiperidin-4-yl)pyridin-2-amine and its potential interactions with other cellular targets.

Synthesis Methods

N-(1-ethylpiperidin-4-yl)pyridin-2-amine can be synthesized by the reaction of 1-ethyl-4-piperidone with 2-bromopyridine in the presence of sodium hydride. The reaction is carried out in anhydrous conditions and produces N-(1-ethylpiperidin-4-yl)pyridin-2-amine as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been shown to possess antiviral, antibacterial, and antifungal activity, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-15-9-6-11(7-10-15)14-12-5-3-4-8-13-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHCQRMXCJSLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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